molecular formula C10H11ClF3NO B11756620 (3-Chloro-benzyl)-(2-trifluoromethoxyethyl)-amine

(3-Chloro-benzyl)-(2-trifluoromethoxyethyl)-amine

Cat. No.: B11756620
M. Wt: 253.65 g/mol
InChI Key: JZCDIMOVQRWHMH-UHFFFAOYSA-N
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Description

(3-Chloro-benzyl)-(2-trifluoromethoxyethyl)-amine is a chemical compound with the molecular formula C10H11ClF3NO. This compound is characterized by the presence of a chloro-substituted benzyl group and a trifluoromethoxyethyl amine group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-benzyl)-(2-trifluoromethoxyethyl)-amine typically involves the reaction of 3-chlorobenzyl chloride with 2-trifluoromethoxyethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-benzyl)-(2-trifluoromethoxyethyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The chloro group in the benzyl ring can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Chloro-benzyl)-(2-trifluoromethoxyethyl)-amine is used as an intermediate in the synthesis of various organic compounds

Biology

In biological research, this compound is used to study the effects of chloro and trifluoromethoxy groups on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and receptor binding studies.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3-Chloro-benzyl)-(2-trifluoromethoxyethyl)-amine involves its interaction with specific molecular targets in biological systems. The chloro and trifluoromethoxy groups can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-benzyl)-(2-methoxyethyl)-amine
  • (3-Bromo-benzyl)-(2-trifluoromethoxyethyl)-amine
  • (3-Chloro-benzyl)-(2-fluoroethyl)-amine

Uniqueness

(3-Chloro-benzyl)-(2-trifluoromethoxyethyl)-amine is unique due to the presence of both chloro and trifluoromethoxy groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers enhanced reactivity and stability, which can be advantageous in synthetic and industrial processes.

Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(trifluoromethoxy)ethanamine

InChI

InChI=1S/C10H11ClF3NO/c11-9-3-1-2-8(6-9)7-15-4-5-16-10(12,13)14/h1-3,6,15H,4-5,7H2

InChI Key

JZCDIMOVQRWHMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNCCOC(F)(F)F

Origin of Product

United States

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